2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide - 916888-66-9

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide

Catalog Number: EVT-346690
CAS Number: 916888-66-9
Molecular Formula: C16H15F3N4O2S
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide” has a CAS Number of 916888-66-9 . It has a molecular weight of 384.38 . The IUPAC name for this compound is 2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-1,3-thiazole-5-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24) . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with demonstrated antitumor activity in preclinical models. It exhibited oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), achieving complete tumor regressions with low toxicity at various doses [].

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. This compound effectively reduces plasma LPA levels and has shown efficacy in a bleomycin-induced pulmonary fibrosis model in mice [].

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a highly selective PARP1 inhibitor and PARP1-DNA trapper. This compound demonstrates potent in vivo efficacy in a BRCA mutant HBCx-17 PDX model and displays excellent selectivity for PARP1 over other PARP family members [].

N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

  • Compound Description: KRO-105714 exhibits anti-atopic dermatitis activity through strong inhibition of the sphingosylphosphorylcholine receptor []. Its metabolic pathway in human liver microsomes has been extensively studied, revealing a unique CYP3A4-mediated C-demethylation process [, ].

1-(4-substituted)-2-(−4-(piperazine-1-yl)bis-thiazole-5-yl)-2-methyl-4-nitro-1H-imidazole-1-yl)ethanone derivatives

  • Compound Description: This series of compounds was investigated for anti-inflammatory activity using in vitro HRBC membrane stabilization and in vivo carrageenin-induced rat paw edema models. Compounds AR-45a and AR-55a displayed the most potent activity in vitro [].

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine and Analogues

  • Compound Description: This series of compounds targets dopamine D2/D3 receptors and exhibits promise for treating Parkinson's disease. The lead compound (-)-21a displayed high affinity and full agonist activity at both D2 and D3 receptors, demonstrating significant efficacy in reversing hypolocomotion in a rat model of Parkinson's disease and neuroprotective effects against 6-OHDA toxicity [, , ].

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a potent and selective PI3Kα inhibitor. It exhibits potent anti-proliferative activity against a variety of cancer cell lines, particularly those derived from breast cancer, and has shown promising efficacy in vivo in a mouse xenograft model of ovarian cancer [].

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

  • Compound Description: NGB 2904 acts as a dopamine D3 receptor antagonist [].

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

  • Compound Description: CJB 090 acts as a partial agonist of the dopamine D3 receptor. It has demonstrated the ability to attenuate the discriminative and reinforcing stimulus effects of cocaine in rhesus monkeys, suggesting potential as a treatment for cocaine addiction [].

N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl)acetamides (3a-j)

  • Compound Description: This series of acetamide derivatives, incorporating a substituted phenylpiperazine moiety, was designed and evaluated for potential central nervous system (CNS) activity. These compounds demonstrated acceptable bioavailability and drug-likeness properties in computational studies. Among this series, compound 3h exhibited potent anxiolytic and skeletal muscle relaxant activities in albino mice [].

(−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264) and Analogues

  • Compound Description: D-264 (1a) is a potent and selective D3 dopamine receptor agonist with neuroprotective properties in Parkinson's disease models []. Structural modifications of D-264 led to the development of compound (-)-9b, which exhibited improved in vivo efficacy in both reserpinized and 6-hydroxydopamine-lesioned rat models of Parkinson's disease []. Both compounds also showed neuroprotective effects in MPP+-treated MN9D dopaminergic cells [].

1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)

  • Compound Description: ML380 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5) []. It exhibits good CNS penetration in preclinical studies, making it a promising candidate for further development as a therapeutic agent for CNS disorders [].

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It exhibits potent antithrombotic activity in preclinical models and has been investigated for its potential in treating thromboembolic disorders [].

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

  • Compound Description: This compound is recognized as a dopamine D3 ligand [].

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Compound Description: JNJ-42226314 is a potent, reversible, and highly selective monoacylglycerol lipase (MAGL) inhibitor. It demonstrates efficacy in preclinical models of inflammatory and neuropathic pain [, ].

2-(4-(2-Chlorobenzyl/benzoyl) substituted piperazin-1-yl)-N-phenylacetamide derivatives

  • Compound Description: This series of acetamide derivatives, incorporating a substituted benzyl/benzoyl piperazine moiety, was designed and synthesized as potential antipsychotic agents. Computational studies revealed good similarity to standard antipsychotic drugs, and preliminary pharmacological evaluations showed promising results. The compounds inhibited 5-HTP-induced head-twitch behavior and exhibited low catalepsy induction in mice [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound was identified as a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with notable weight-loss efficacy in diet-induced obese (DIO) mice []. It possesses a favorable off-target profile and is currently under investigation for the treatment of obesity and related metabolic disorders.

N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound acts as a factor Xa inhibitor [].
  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. The compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as against fungal species. In particular, compounds within the 3-alkyl-5-trifluoromethyl-1H-pyrazole-1-thiocarboxamide series demonstrated notable potency against methicillin-resistant Staphylococcus aureus (MRSA) [].

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives

  • Compound Description: This series of compounds, featuring a thiazole ring linked to a substituted piperazine moiety via a methanone bridge, was synthesized and evaluated for in vitro antibacterial activity. The synthesized compounds showed moderate to good antimicrobial activity against various bacterial strains [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor [].
  • Compound Description: This series of pyrimidine derivatives, designed as potential antitumor agents, incorporates a benzothiazole moiety and various substituents. Biological evaluations revealed that several compounds within this series exhibited moderate to strong antitumor activities against different cancer cell lines, including MGC-803 (human gastric cancer cells) and PC-3 (human prostate cancer cells) []. Notably, compounds 13h and 13i demonstrated potent antitumor activities against PC-3 cells with minimal toxicity to normal cells [].

4-Methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxamides

  • Compound Description: These carboxamide derivatives, incorporating a pyrazole ring linked to a thiazole moiety, were synthesized and evaluated for their fungicidal activity. Notably, some compounds within this series exhibited up to 100% efficacy against Bremia lactuca and Sphaerotheca fuliginea and up to 85% efficacy against Botrytis cinerea at a concentration of 500 mg/mL [].

N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide derivative 14

  • Compound Description: This compound exhibited promising inhibitory activity against the β-secretase enzyme (BACE1) [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist [].
  • Compound Description: This series of imidazopurine-2,4-dione derivatives was synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and their inhibitory activity against phosphodiesterases (PDE4B and PDE10A). This study aimed to identify potential antidepressant agents with improved safety and tolerability profiles [, ]. Several derivatives demonstrated potent 5-HT1A and 5-HT7 receptor binding affinity while exhibiting weak inhibition of PDE4B and PDE10A []. Compound 9, in particular, displayed significant antidepressant-like effects in the forced swim test in mice and exhibited greater antianxiety effects than diazepam [].

5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues

  • Compound Description: These isoxazole derivatives were designed as selective inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) []. Within this series, compound 7d displayed potent inhibitory activity against both FLT3 and its constitutively active mutant FLT3-ITD, showing promising selectivity over other kinases, including cKit and FMS [].

Properties

CAS Number

916888-66-9

Product Name

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide

IUPAC Name

2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide

Molecular Formula

C16H15F3N4O2S

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24)

InChI Key

XCYAUDKMHBMJSP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F

Synonyms

MF 152
MF-152
MF152 cpd

Canonical SMILES

C1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.